molecular formula C11H9N3 B3058964 2-Methyl-3H-imidazo[4,5-f]quinoline CAS No. 93201-85-5

2-Methyl-3H-imidazo[4,5-f]quinoline

Cat. No.: B3058964
CAS No.: 93201-85-5
M. Wt: 183.21 g/mol
InChI Key: IUQHRMZIDYAPEW-UHFFFAOYSA-N
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Description

2-Methyl-3H-imidazo[4,5-f]quinoline is a heterocyclic compound that belongs to the class of imidazoquinolines This compound is known for its unique structure, which consists of an imidazole ring fused to a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3H-imidazo[4,5-f]quinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under suitable conditions. This reaction proceeds through a series of steps, including condensation and cyclization, to yield the desired product .

Another approach involves the decarboxylative cyclization of α-amino acids and 2-methyl quinolines under metal-free conditions. This method utilizes iodine as a mediator and proceeds through a decarboxylative pathway to form the imidazoquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3H-imidazo[4,5-f]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or quinoline rings .

Scientific Research Applications

2-Methyl-3H-imidazo[4,5-f]quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3H-imidazo[4,5-f]quinoline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in prostaglandin production. Additionally, it can bind to receptors like the histamine H1 receptor, regulating inflammation and allergic reactions . The compound also exhibits antioxidant and anti-inflammatory effects, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3H-imidazo[4,5-f]quinoline stands out due to its specific structural features and the range of reactions it can undergo. Its ability to inhibit COX-2 and histamine H1 receptors, along with its antioxidant properties, makes it a unique candidate for therapeutic applications .

Properties

IUPAC Name

2-methyl-3H-imidazo[4,5-f]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-7-13-10-5-4-9-8(11(10)14-7)3-2-6-12-9/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQHRMZIDYAPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00239333
Record name 1H-Imidazo(4,5-f)quinoline, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93201-85-5
Record name 1H-Imidazo(4,5-f)quinoline, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093201855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazo(4,5-f)quinoline, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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